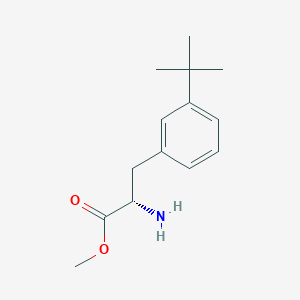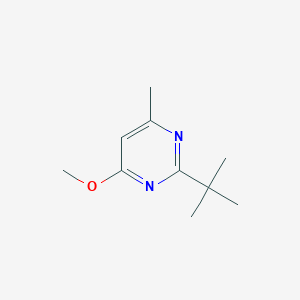
2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Oxo-2-((pyrazin-2-ylmethyl)amino)propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.
2-Oxo-2-((pyrazin-2-ylmethyl)amino)butanoic acid: Contains a butanoic acid group, offering different chemical properties.
Uniqueness
2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid is unique due to its specific combination of the pyrazine ring and the acetic acid moiety. This structure provides distinct chemical reactivity and potential biological activities compared to other similar compounds.
特性
分子式 |
C7H7N3O3 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
2-oxo-2-(pyrazin-2-ylmethylamino)acetic acid |
InChI |
InChI=1S/C7H7N3O3/c11-6(7(12)13)10-4-5-3-8-1-2-9-5/h1-3H,4H2,(H,10,11)(H,12,13) |
InChIキー |
LXZVVGLDVXQMHS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)CNC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3',6'-Diamino-2',7'-dimethyl-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13116693.png)
![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
![4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13116705.png)
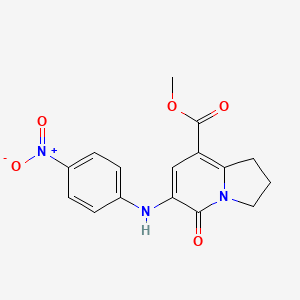
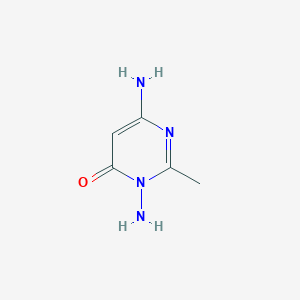

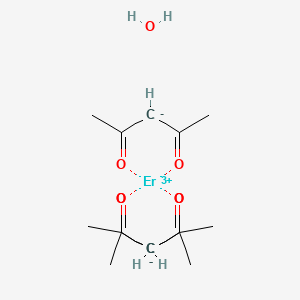
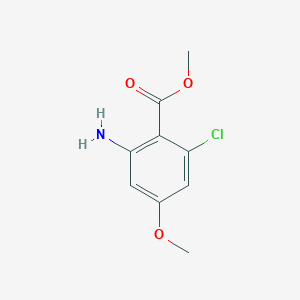

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)

![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
